molecular formula C26H24N2O3 B14094648 2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}phenol

2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}phenol

Cat. No.: B14094648
M. Wt: 412.5 g/mol
InChI Key: ZPRARJGPFXWDTM-RMKNXTFCSA-N
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Description

“2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}phenol” is a synthetic organic compound that belongs to the class of phenolic pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}phenol” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Substitution reactions:

    Phenolic coupling: The attachment of the phenolic group to the pyrazole ring.

    Etherification: The final step involves the etherification of the phenolic group with the (2E)-3-phenylprop-2-en-1-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}phenol” can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}phenol” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound may exhibit interesting biological activities such as anti-inflammatory, antioxidant, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. For example, they could be screened for activity against specific targets such as enzymes, receptors, or pathogens.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of dyes, polymers, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}phenol” would depend on its specific biological activity. For example, if it exhibits anti-inflammatory activity, it may inhibit enzymes involved in the inflammatory response. If it has antioxidant properties, it may scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol
  • 2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}aniline
  • 2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzoic acid

Uniqueness

The uniqueness of “2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}phenol” lies in its specific substitution pattern and the presence of both phenolic and ether functionalities. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(E)-3-phenylprop-2-enoxy]phenol

InChI

InChI=1S/C26H24N2O3/c1-18-25(20-10-12-21(30-2)13-11-20)26(28-27-18)23-15-14-22(17-24(23)29)31-16-6-9-19-7-4-3-5-8-19/h3-15,17,29H,16H2,1-2H3,(H,27,28)/b9-6+

InChI Key

ZPRARJGPFXWDTM-RMKNXTFCSA-N

Isomeric SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC/C=C/C3=CC=CC=C3)O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC=CC3=CC=CC=C3)O)C4=CC=C(C=C4)OC

Origin of Product

United States

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